molecular formula C15H21N3O4S B11004491 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11004491
M. Wt: 339.4 g/mol
InChI Key: ZORNOAUYOWYXKO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties:

  • 1,1-dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, which enhances metabolic stability and polar interactions in biological systems.

The combination of these groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C15H21N3O4S/c19-14(16-12-6-7-23(21,22)10-12)9-18-15(20)8-11-4-2-1-3-5-13(11)17-18/h8,12H,1-7,9-10H2,(H,16,19)

InChI Key

ZORNOAUYOWYXKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxidotetrahydrothiophene ring and the cycloheptapyridazinone moiety, followed by their coupling through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as microwave-assisted synthesis or catalytic processes might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and mode of action are essential for understanding its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., acetamide linkages, heterocyclic cores) but differ in substituents, bioactivity, and physicochemical properties.

Structural Analogues with Cycloheptapyridazinone Cores
Compound Name Key Substituents Molecular Features
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl Sulfone group enhances polarity; cycloheptapyridazinone provides rigidity.
2-(3-Oxo-...hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)benzothiazol-2-yl]acetamide 6-(trifluoromethoxy)benzothiazol-2-yl Trifluoromethoxy increases lipophilicity; benzothiazole may enhance π-π stacking.
2-(3-Oxo-...hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-trifluoromethylbenzimidazol-1-yl)ethyl]acetamide 2-(2-trifluoromethylbenzimidazol-1-yl)ethyl Benzimidazole and trifluoromethyl groups improve metabolic stability.

Key Observations :

  • Lipophilicity : The trifluoromethoxy group in increases hydrophobicity compared to the sulfone-containing target compound.
  • Binding Interactions : Benzimidazole in may engage in π-stacking or act as a hydrogen-bond acceptor, similar to the sulfone in the target compound.
Analogues with Alternative Heterocyclic Systems
Compound Name Core Structure Bioactivity Insights (from Evidence)
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(...phenyl)acetamide (11p) Benzodiazepinone + pyrimido[4,5-d]pyrimidine Likely targets kinases or proteases due to fused nitrogen-rich heterocycles.
Compound 189 Pyrazolyl + indazolyl + difluoromethyl groups Difluoromethyl groups enhance metabolic resistance; indazole may confer kinase inhibition potential.

Key Observations :

  • Complexity vs. Selectivity : Compound 11p has a multi-ring system that could improve target specificity but may reduce solubility.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Physicochemical Properties
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Nitrophenyl + cyano + ester groups High melting point (215–217°C) due to aromaticity and hydrogen-bonding capacity.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Phenethyl + cyano groups Lower yield (51%) suggests synthetic challenges; nitrophenyl enhances electron-deficient character.

Key Observations :

  • Solubility: Ester groups in and improve solubility compared to the sulfone and pyridazinone in the target compound.
  • Synthetic Feasibility: The target compound’s sulfone and pyridazinone may require specialized conditions (e.g., oxidation steps) compared to esterification in .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that merit exploration. This article presents an overview of the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19N2O4SC_{18}H_{19}N_{2}O_{4}S with a molecular weight of 442.6 g/mol. The IUPAC name is N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide. The structure includes a dioxidotetrahydrothiophen moiety and a hexahydrocycloheptapyridazine component which may influence its pharmacological properties.

Property Value
Molecular FormulaC18H19N2O4S
Molecular Weight442.6 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Antimicrobial Activity

Research indicates that derivatives of thiazine and related compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

There is growing interest in the anticancer potential of compounds featuring the tetrahydrothiophen moiety. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved include modulation of apoptosis-related proteins and inhibition of cell cycle progression .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects against conditions such as Alzheimer's disease. Compounds in this class have been shown to inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazine derivatives against resistant strains of bacteria. The results indicated that certain derivatives had IC50 values as low as 51 nM against specific pathogens .
  • Anticancer Mechanisms : In vitro studies on cancer cell lines demonstrated that derivatives could significantly reduce cell viability through apoptosis induction. Notably, one derivative showed a 70% reduction in viability at a concentration of 10 µM .
  • Neuroprotective Activity : A recent investigation into neuroprotective compounds revealed that certain thiazine derivatives could protect against oxidative damage in neuronal models. This was attributed to their ability to scavenge free radicals effectively .

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